![molecular formula C17H20N2O3 B4979452 4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B4979452.png)
4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone
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Overview
Description
4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone is a synthetic compound with potential pharmaceutical applications. It is commonly known as MMQO and belongs to the quinolone family of compounds.
Mechanism of Action
The mechanism of action of MMQO is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. MMQO has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits antibacterial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of essential cellular components.
Biochemical and Physiological Effects:
MMQO has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in cellular processes such as DNA replication, transcription, and translation. MMQO has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, MMQO has been shown to exhibit antifungal and antibacterial activity by disrupting the cell membrane and inhibiting the synthesis of essential cellular components.
Advantages and Limitations for Lab Experiments
One of the advantages of MMQO is its potential use as a multi-targeted drug. It exhibits activity against various cellular targets, making it a promising candidate for the treatment of multiple diseases. However, one of the limitations of MMQO is its potential toxicity. Further studies are needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of MMQO. One of the areas of interest is the development of MMQO derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of MMQO in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of MMQO in vivo and its potential use in clinical trials.
Conclusion:
In conclusion, MMQO is a synthetic compound with potential pharmaceutical applications. It exhibits antitumor, antibacterial, and antifungal properties and has shown promise in the treatment of neurological disorders. MMQO acts by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. Although MMQO has potential advantages, further studies are needed to determine its safety and efficacy in vivo. There are several future directions for the study of MMQO, including the development of MMQO derivatives and investigation of its potential use in combination with other drugs.
Synthesis Methods
MMQO can be synthesized by the reaction of 4-methyl-2(1H)-quinolinone with 1-methyl-2-(4-morpholinyl)-2-oxoethyl chloride in the presence of a base. The reaction takes place at room temperature and yields MMQO as a white crystalline solid. The purity of the compound can be confirmed by various analytical techniques such as HPLC, NMR, and MS.
Scientific Research Applications
MMQO has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit antitumor, antibacterial, and antifungal properties. MMQO has also been investigated for its potential use as an anti-inflammatory and analgesic agent. In addition, MMQO has shown promise in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-methyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-11-16(20)19(15-6-4-3-5-14(12)15)13(2)17(21)18-7-9-22-10-8-18/h3-6,11,13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYIUFIFKPDVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)C(C)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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